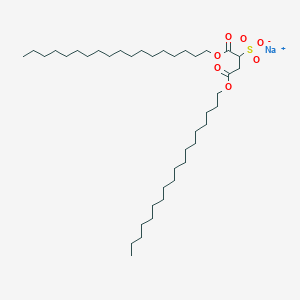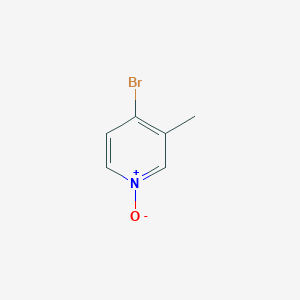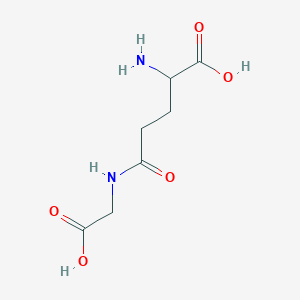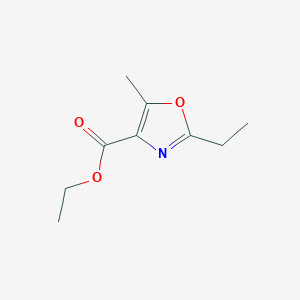
N-aminophthalimide
Übersicht
Beschreibung
N-Aminophthalimide is a chemical compound used in laboratory settings . It has been employed in the aziridination of chiral N-enoyl sultams and used in the synthesis of n-phthalimidoaziridines .
Synthesis Analysis
N-Aminophthalimide can be synthesized from phthalimide and hydrazine. The reaction is conducted in a medium consisting essentially of water and alcohol at a volume ratio within the range of from 80:20 to 20:80 at a temperature within the range of from -5° C. to 35° C . Another method involves dissolving N-aminophthalimide in ethanol, then adding the target aldehyde along with glacial acetic acid. The mixture is then refluxed for 6 hours at 78°C .Molecular Structure Analysis
The empirical formula of N-Aminophthalimide is C8H6N2O2, and its molecular weight is 162.15 .Chemical Reactions Analysis
N-Aminophthalimide has been used in the aziridination of chiral N-enoyl sultams and in the synthesis of n-phthalimidoaziridines .Physical And Chemical Properties Analysis
N-Aminophthalimide has a density of 1.5±0.1 g/cm3, a boiling point of 348.6±25.0 °C at 760 mmHg, and a flash point of 164.6±23.2 °C . Its solubility in hot methanol is almost transparent .Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-Containing Heterocyclic Compounds
N-aminophthalimide: plays a crucial role in the synthesis of nitrogen-containing heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and functional materials . These compounds, including heterocycle derivatives with bridgehead amine and hydrazine, have been synthesized from various diones using N-aminophthalimide to carry out nitrogen cyclization reactions .
Vilsmeier Reaction Studies
The compound is used to study the Vilsmeier reaction, which is a form of nitrogen cyclization and tautomerization. This reaction is significant for understanding the structural identification between N-aminophthalimides and phthalazine 1,4-diones, which have various pharmacological properties .
Aerobic Deborohydroxylation of Boronic Acids
N-aminophthalimide: has been utilized as a mediator to activate molecular oxygen in the metal-free aerobic deborohydroxylation of boronic acids. This process transforms boronic acids into phenols and alcohols under mild conditions, showcasing its potential in organic synthesis .
Synthesis of Phthalimidoaziridines
In organic chemistry, N-aminophthalimide is employed in the aziridination of chiral N-enoyl sultams, leading to the synthesis of phthalimidoaziridines. This application is particularly relevant in the development of new synthetic methods for nitrogen-containing compounds .
Development of Pharmacologically Active Compounds
The structural diversity provided by N-aminophthalimide in the synthesis of heterocycles is instrumental in developing compounds with anti-inflammatory, cardiotonic vasorelaxant, anticonvulsant, antihypertensive, antibacterial, anti-cancer, and carbonic anhydrase enzyme activity .
Spectroscopic Characterization
N-aminophthalimide: derivatives are characterized using spectroscopic methods, which are vital in confirming the structure and properties of synthesized compounds. For instance, chlorinated products derived from N-aminophthalimide have been characterized by their significant dione moieties in the NMR spectrum .
Wirkmechanismus
Target of Action
N-Aminophthalimide primarily targets boronic acids . Boronic acids are organic compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group .
Mode of Action
N-Aminophthalimide acts as a mediator to activate molecular oxygen . This activation enables the process of deborohydroxylation to occur under relatively mild conditions . Deborohydroxylation is a chemical reaction that involves the removal of a boronic acid group and a hydroxyl group from a molecule .
Biochemical Pathways
The primary biochemical pathway affected by N-Aminophthalimide is the aerobic deborohydroxylation of boronic acids . This pathway leads to the formation of phenols and alcohols in air . The transformation tolerates various functional groups, especially oxidatively sensitive functionalities .
Pharmacokinetics
The compound’s ability to act under relatively mild conditions suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of N-Aminophthalimide’s action is the efficient and convenient metal-free aerobic deborohydroxylation of boronic acids into phenols and alcohols . This transformation occurs in air and tolerates various functional groups, especially those that are oxidatively sensitive .
Action Environment
The action of N-Aminophthalimide is influenced by environmental factors such as the presence of molecular oxygen and the ambient temperature . The compound is able to activate molecular oxygen, enabling the deborohydroxylation process to occur under relatively mild conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of oxygen in the environment and the temperature at which the reaction is carried out .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-aminoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSILMCDYDAKOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172061 | |
| Record name | N-aminophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Aminophthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20867 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-aminophthalimide | |
CAS RN |
1875-48-5 | |
| Record name | N-Aminophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Aminophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-aminophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-aminophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-aminophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-aminophthalimide?
A1: The molecular formula of N-aminophthalimide is C8H6N2O2, and its molecular weight is 162.14 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize N-aminophthalimide?
A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and elemental analysis to confirm the structure of N-aminophthalimide and its derivatives. [, , ]
Q3: Are there any studies on the vibrational frequencies of N-aminophthalimide?
A3: Yes, both Hartree-Fock (HF) and density functional theory (DFT) calculations, particularly using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the vibrational frequencies of N-aminophthalimide and correlate them with experimental Infrared and Raman spectra. [, ]
Q4: What is the significance of N-aminophthalimide in organic synthesis?
A4: N-Aminophthalimide serves as a valuable precursor for generating phthalimidonitrene, a highly reactive intermediate, through oxidation with reagents like lead tetraacetate. [, ]
Q5: How is phthalimidonitrene generated from N-aminophthalimide?
A5: Phthalimidonitrene can be generated by oxidizing N-aminophthalimide with lead tetraacetate in inert solvents. The reaction conditions influence the product distribution, with slow addition favoring phthalimide formation and fast addition leading to trans-1,4-bisphthaloyl-2-tetrazene as the major product. []
Q6: What are some notable applications of N-aminophthalimide-derived reactive intermediates?
A6: Phthalimidonitrene, generated from N-aminophthalimide, finds application in various organic reactions, including:
- Aziridination: Reacting with alkenes to form aziridines, valuable intermediates in organic synthesis. [, , , , , , ]
- Synthesis of Heterocycles: Used in synthesizing a diverse array of heterocyclic compounds like azepines, 2H-azirines, and pyrazoles. [, , , , ]
- Imination of Sulfoxides: Reacts with sulfoxides to generate sulfoximines, important compounds in medicinal chemistry. [, ]
Q7: Can you elaborate on the use of N-aminophthalimide in aziridination reactions?
A7: N-aminophthalimide, when oxidized with lead tetraacetate, acts as an efficient aziridinating agent for various olefins. This reaction has been explored with chiral ligands, leading to the formation of N-phthalimidoaziridines with good to high enantiomeric excess. []
Q8: Are there any alternative oxidants to lead tetraacetate for these reactions?
A8: Yes, researchers have explored alternatives like phenyliodine(III) diacetate (PIDA) for aziridination of olefins and imination of sulfoxides with N-aminophthalimide, achieving high yields and selectivities under mild conditions. []
Q9: Does the structure of the alkene influence the outcome of the aziridination reaction?
A9: Absolutely. Studies show that conjugated azoalkenes, upon reacting with N-aminophthalimide in the presence of lead tetraacetate, can yield a variety of products including 2-phenylazo-1-(N-phthalimido)aziridines, 2-phenyl[1,2,3]triazoles, and phthalimide, highlighting the influence of alkene structure on regioselectivity. []
Q10: What is known about the stability of N-aminophthalimide under different reaction conditions?
A10: N-Aminophthalimide exhibits varying stability depending on the reaction conditions. For instance, it undergoes ring opening reactions in refluxing methanolic solutions with excess base. [] Additionally, the presence of acids, like acetic or benzoic acid, during reactions with 1,3-dimethoxybenzenes can significantly impact product distribution. []
Q11: Have any studies investigated the stability of N-aminophthalimide-derived polymers?
A11: Yes, research on polyimides derived from 3,3′-bis(N-aminophthalimide) thioether showed excellent thermal stability, with 5% weight loss temperatures reaching up to 486 °C. Moreover, these polymers exhibited good solubility in common organic solvents. []
Q12: How do structural modifications of N-aminophthalimide affect its reactivity?
A12: Research on 3-(4-aminophenylthio)-N-aminophthalimide, a modified diamine, revealed its successful polymerization with aromatic dianhydrides to yield polyimides with enhanced solubility and higher glass transition temperatures compared to polymers derived from 4,4′-diaminodiphenyl ether. []
Q13: Are there examples of N-aminophthalimide derivatives exhibiting specific biological activities?
A13: Yes, Schiff bases synthesized from substituted N-aminophthalimides and aromatic aldehydes exhibited promising antibacterial and antifungal activities. []
Q14: What is the role of the phthalimide group in the reactivity of N-aminophthalimide?
A14: The phthalimide group plays a crucial role in stabilizing the reactive intermediates generated from N-aminophthalimide, influencing the reaction pathway and product formation. []
Q15: How do the electronic properties of substituents on the phthalimide ring influence the reactivity of N-aminophthalimide derivatives?
A15: The electronic nature of substituents on the phthalimide ring can significantly impact the reactivity of N-aminophthalimide derivatives, particularly in reactions involving electrophilic attack or generation of nitrene intermediates. For instance, electron-withdrawing groups can enhance the reactivity of the nitrene intermediate, leading to different product distributions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)

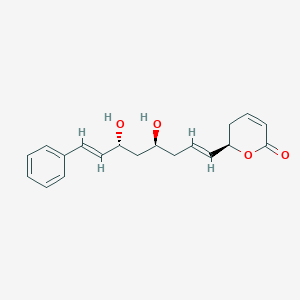

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)
